Evidence 1: Superior and More Balanced Binding Profile for IAP Family Proteins vs. SM-164 and Birinapant
Xevinapant demonstrates a highly potent and balanced binding profile across its three key IAP targets. Its binding affinity for cIAP1 (Ki = 1.9 nM) is within 2-fold of the ultra-potent bivalent SMAC mimetic SM-164 (Ki = 0.31 nM) [1]. However, Xevinapant's affinity for XIAP (Ki = 66.4 nM) is 119-fold and 32-fold greater than that of the bivalent comparators SM-164 (Ki = 0.56 nM) and Birinapant (Kd = 45 nM), respectively [1][2]. This indicates a more potent engagement of the direct caspase inhibitor XIAP, a target which SM-164 and Birinapant are comparatively weaker against.
| Evidence Dimension | Binding Affinity (Ki/Kd) to IAP Proteins |
|---|---|
| Target Compound Data | XIAP: 66.4 nM; cIAP1: 1.9 nM; cIAP2: 5.1 nM |
| Comparator Or Baseline | SM-164: XIAP=0.56 nM, cIAP1=0.31 nM, cIAP2=1.1 nM; Birinapant: XIAP=45 nM (Kd), cIAP1=<1 nM (Kd) |
| Quantified Difference | Xevinapant is 119x more potent for XIAP vs. SM-164; 32x more potent for XIAP vs. Birinapant. cIAP1 affinity is ~6x weaker vs. SM-164, ~2x weaker vs. Birinapant. |
| Conditions | Cell-free biochemical assays; Ki values determined via fluorescence polarization or similar methods. |
Why This Matters
This balanced, sub-100 nM affinity for XIAP combined with low-nM cIAP1/2 antagonism is a unique signature that may translate to more comprehensive apoptotic signaling and differs fundamentally from the cIAP1/2-centric profiles of bivalent analogs.
- [1] RGD (Rat Genome Database). Gene Chemical Interaction Report for SM-164. RGD ID: 13444149. View Source
- [2] TargetMol. Birinapant Datasheet. Cat. No. T6007. View Source
